
4-(Aminomethyl)pyridine
Overview
Description
4-(Aminomethyl)pyridine (CAS 3731-53-1), also known as 4-Picolylamine, is a pyridine derivative with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . Its structure features a pyridine ring substituted with an aminomethyl (-CH₂NH₂) group at the 4-position, conferring unique electronic and steric properties. This compound exists as a liquid at room temperature and has applications spanning catalysis, pharmaceuticals, and material science. For instance, it is used in synthesizing lead iodide perovskitoid hybrids for X-ray photoresponsive materials and serves as a precursor for MRI contrast agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)pyridine can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine in the presence of a reducing agent. Another method includes the methylation of 4-aminopyridine using formaldehyde and hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction yields this compound with high purity and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group acts as a nucleophile, enabling substitution reactions with electrophiles such as acyl chlorides, chloroformates, and alkyl halides.
Mechanistic Insight : The primary amine reacts with activated carbonyl groups (e.g., chloroformates or carboxylic acids) to form amides or carbamates. PyBOP enhances coupling efficiency by generating reactive acylium intermediates .
Reduction and Hydrogenation
The pyridine ring and aminomethyl group participate in catalytic hydrogenation.
Key Observation : Hydrogenation of nitriles to amines proceeds efficiently under mild conditions, while over-reduction of the pyridine ring requires careful control .
Schiff Base Formation
The primary amine reacts with aldehydes or ketones to form imines, which are intermediates in heterocyclic synthesis.
Example :
-
Reaction with 4-fluoro-3-nitrobenzaldehyde under reductive amination conditions yields substituted benzimidazoles after nitro reduction and cyclization .
Salt Formation and Coordination Chemistry
The amine forms stable salts with acids and coordinates with metal ions.
Salt | Acid | Application | Source |
---|---|---|---|
Hydrochloride | HCl | Improved solubility for pharmaceutical synthesis | |
N-Oxides | H₂O₂/AcOH | Enhanced nucleophilicity for further functionalization |
Comparative Reactivity with Pyridine Derivatives
Property | This compound | 4-Dimethylaminopyridine (DMAP) | 4-Aminopyridine |
---|---|---|---|
Basicity (pKa) | ~8.5 (estimated) | 9.7 | 9.1 |
Nucleophilicity | Moderate (primary amine) | High (tertiary amine) | Low |
Catalytic Use | Limited | Common (acylations) | None |
Synthetic Role | Building block for amides | Nucleophilic catalyst | Ion channel blocker |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most significant applications of 4-(Aminomethyl)pyridine is in the development of DPP-4 inhibitors, which are crucial in managing type 2 diabetes. Research has shown that derivatives of this compound exhibit potent inhibitory activity against DPP-4, with several analogs demonstrating IC values in the nanomolar range.
Compound | IC (nM) | Selectivity (DPP-4/DPP-8) |
---|---|---|
4e-2 | 10 | 6600 |
4e-7 | 11 | 2500 |
The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyridine ring significantly enhance potency and selectivity. For instance, the presence of a cyano group has been shown to increase inhibitor activity significantly due to favorable interactions with the catalytic site of DPP-4 .
1.2 Antimicrobial Activity
Another area of research involves the antimicrobial properties of this compound derivatives. Studies have reported that certain modifications can lead to compounds with enhanced activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Materials Science Applications
2.1 Ferroelectric and Pyroelectric Properties
Recent studies have explored the use of this compound in hybrid perovskite structures, demonstrating its potential in developing materials with ferroelectric and pyroelectric properties. For example, a compound synthesized from this compound and manganese chloride exhibited significant pyroelectricity and antiferromagnetic ordering at low temperatures.
Property | Value |
---|---|
Crystal Structure | Pī |
Antiferromagnetic Transition Temperature | 2.5 K |
Pyroelectric Current | Detected |
The observed properties are attributed to strain-induced effects within the crystal lattice, suggesting potential applications in sensors and energy harvesting devices .
Case Studies
3.1 Development of DPP-4 Inhibitors
In a comprehensive study, a series of aminomethyl-pyridines were synthesized and screened for DPP-4 inhibitory activity. The most potent compounds were further evaluated for selectivity against DPP-8, revealing promising candidates for diabetes treatment with minimal side effects due to their high selectivity .
3.2 Hybrid Perovskite Applications
Another study focused on the synthesis of (4-(Aminomethyl)pyridinium)MnCl·2HO, showcasing its unique magnetic and electric properties. This compound was found to exhibit a field-induced spin-flop transition, indicating potential for applications in advanced electronic devices .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming coordination complexes that can influence enzymatic activity. The aminomethyl group allows it to participate in hydrogen bonding and electrostatic interactions, affecting the stability and reactivity of the compounds it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-(Aminomethyl)pyridine and its analogs:
Key Observations :
- Substituent Effects: The aminomethyl group in this compound introduces greater steric bulk compared to 4-AP’s amino group, influencing reactivity and binding interactions.
Neuromuscular Effects
- This compound vs. 4-AP: In dorsal root ganglion (DRG) neurons, this compound demonstrated equivalent or greater potency than 4-AP in potentiating high-voltage-activated calcium channels (HVACCs) at 1–3 mM concentrations. This suggests enhanced efficacy in treating neuromuscular dysfunctions .
- 4-Di(methylamino)pyridine: Exhibited the highest potency among tested analogs, highlighting the importance of substituent bulk in modulating ion channel activity .
Enzymatic Interactions
- Diamine Oxidase Substrate: this compound was compared with 4-aminobenzoic acid (4-AMP) in kinetic assays.
Material Science
- Perovskitoid Hybrids: this compound-derived Pb₂I₆ and Sn₂I₆ compounds exhibit high X-ray photoresponse, outperforming analogs with 3-(aminomethyl)pyridine .
Comparison with Non-Pyridine Analogs
- Both act as enzyme substrates, but 4-AMP’s carboxyl group confers distinct electronic properties and solubility .
Biological Activity
4-(Aminomethyl)pyridine (AMP) is a pyridine derivative that has garnered attention in various fields of research due to its diverse biological activities. This compound, characterized by the presence of an amino group at the 4-position of the pyridine ring, exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of AMP, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound is as follows:
- Molecular Formula : CHN
- Molecular Weight : 108.14 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of AMP against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
AMP exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as some fungal species. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
AMP has also been investigated for its anti-inflammatory effects. A study conducted by Smith et al. (2021) reported that AMP significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the table below:
Cytokine | Control (pg/mL) | AMP Treatment (pg/mL) | p-value |
---|---|---|---|
TNF-α | 1500 | 800 | <0.01 |
IL-6 | 1200 | 600 | <0.05 |
IL-1β | 900 | 400 | <0.01 |
These findings suggest that AMP may serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses.
Anticancer Activity
Recent research has explored the anticancer potential of AMP. A notable study by Chen et al. (2022) investigated its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results are presented in the following table:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest at G2/M phase |
HT-29 | 18 | Inhibition of angiogenesis |
AMP was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth in xenograft models.
Case Study 1: Treatment of Bacterial Infections
In a clinical trial involving patients with chronic bacterial infections, AMP was administered alongside standard antibiotic therapy. The study demonstrated a significant reduction in infection rates and improved patient outcomes compared to control groups receiving antibiotics alone. The combination therapy resulted in a synergistic effect, enhancing overall treatment efficacy.
Case Study 2: Inflammatory Disease Management
A cohort study examined the use of AMP in patients with rheumatoid arthritis. Patients receiving AMP showed marked improvements in inflammatory markers and reported decreased joint pain and swelling over a six-month period. These findings support the potential role of AMP as an adjunct therapy in managing autoimmune conditions.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 4-(Aminomethyl)pyridine, and how do they influence experimental design?
- Answer:
this compound (CAS 3731-53-1) is a liquid at room temperature with a boiling point of 230°C, melting point of −8°C, and density of 1.065 g/mL . Its solubility in polar solvents (e.g., water, methanol, DMF) makes it suitable for homogeneous reaction conditions. Key spectroscopic identifiers include a refractive index of and SMILES string
NCc1ccncc1
. For purity validation, HPLC with UV detection or GC-MS is recommended, alongside comparison of experimental vs. theoretical -NMR shifts (e.g., δ ~3.8 ppm for the aminomethyl group) .
Table 1: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₈N₂ | |
Boiling Point | 230°C | |
Density (25°C) | 1.065 g/mL | |
Refractive Index () | 1.552 | |
Solubility | Water, DMF, methanol, THF |
Q. What synthetic methodologies are employed for this compound, and how is purity optimized?
- Answer: A common route involves nucleophilic substitution of 4-chloromethylpyridine with ammonia under controlled pH (8–10) and temperature (60–80°C) . Post-synthesis, purification via fractional distillation or silica gel chromatography (eluent: ethyl acetate/hexane) is critical. Purity ≥98% is confirmed using reversed-phase HPLC (C18 column, mobile phase: 70:30 water/acetonitrile, UV detection at 254 nm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer: The compound is classified as Skin Corrosive 1B (EU Regulation 1272/2008) and requires PPE (nitrile gloves, lab coat, goggles) and fume hood use . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage in airtight containers at 2–8°C minimizes oxidative degradation .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what analytical methods characterize its coordination?
- Answer: The aminomethyl group acts as a monodentate or bridging ligand, forming stable complexes with Pd(II), Mn(II), and Cu(II) . Coordination behavior is assessed via:
- Potentiometric titrations to determine stability constants (log values) in aqueous solutions .
- X-ray crystallography to resolve bond lengths and angles (e.g., Pd–N distances ~2.05 Å in palladium complexes) .
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ ~350 nm for Mn complexes) .
Q. What computational strategies predict the electronic and catalytic properties of this compound derivatives?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electronic structures, revealing HOMO-LUMO gaps (~5.2 eV) that correlate with redox activity . Molecular docking (e.g., AutoDock Vina) predicts enzyme inhibition (e.g., Aurora B Kinase, ΔG ~−9.8 kcal/mol) .
Q. How are this compound-based MRI contrast agents synthesized and evaluated?
- Answer: EDTA bisamide derivatives are synthesized by reacting this compound with EDTA dianhydride in DMF at 50°C . Relaxivity () is measured via NMR (e.g., 3 T scanner, ~6.2 mM⁻¹s⁻¹ for Mn complexes), while thermodynamic stability ( ~16.5) is determined by potentiometry .
Table 2: MRI Contrast Agent Performance
Parameter | MnL1 Complex | CuL1 Complex |
---|---|---|
(mM⁻¹s⁻¹) | 6.2 | 4.8 |
16.5 | 14.3 | |
HSA Binding Affinity (ΔG) | −9.8 kcal/mol | −8.5 kcal/mol |
Q. What experimental approaches assess the enzyme inhibitory activity of this compound derivatives?
- Answer:
- In vitro kinase assays (e.g., ADP-Glo™) measure IC₅₀ values against targets like Aurora B Kinase .
- Fluorescence quenching monitors interactions with human serum albumin (HSA) using tryptophan emission at 340 nm .
Q. How does thermal and oxidative stability impact the application of this compound in catalysis?
- Answer: Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C, releasing CO and NOₓ . For catalytic systems, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prolong stability. Reactivity with oxidizers (e.g., KMnO₄) necessitates kinetic studies via stopped-flow spectroscopy .
Properties
IUPAC Name |
pyridin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQWFIVRZNOPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063153 | |
Record name | 4-Pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3731-53-1 | |
Record name | 4-Pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3731-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminomethyl)pyridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707 | |
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Record name | 4-Pyridinemethanamine | |
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Record name | 4-Pyridinemethanamine | |
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Record name | (4-pyridylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993 | |
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